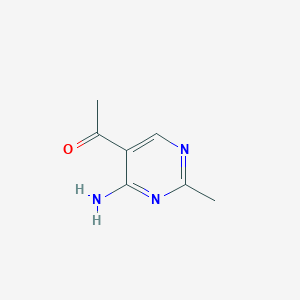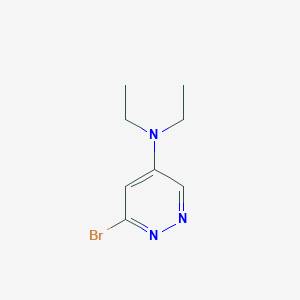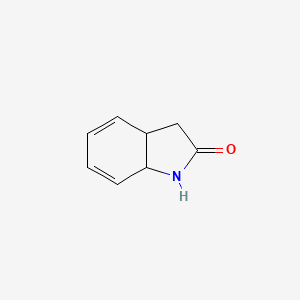![molecular formula C8H16N2 B13025318 (R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
(R)-7-Azaspiro[3.5]nonan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Azaspiro[35]nonan-1-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Azaspiro[3.5]nonan-1-amine typically involves the use of Reformatsky reagents. For instance, the reaction of methyl 1-bromocyclohexanecarboxylate with N′-(arylmethylidene)benzohydrazides results in the formation of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through intramolecular cyclization . The reaction conditions often include the use of zinc and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for ®-7-Azaspiro[3.5]nonan-1-amine are not extensively documented, the scalability of the synthesis can be achieved through optimization of the reaction conditions and the use of continuous flow reactors. This ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-7-Azaspiro[3.5]nonan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a diverse range of products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
Scientific Research Applications
®-7-Azaspiro[3.5]nonan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with analgesic and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of ®-7-Azaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Known for its use as a covalent inhibitor in cancer therapy.
3-Azabicyclo[3.2.2]nonanes: Exhibits high antiplasmodial activity and is used in antiprotozoal research.
3-Ethoxyspiro[3.5]nonan-1-amine Hydrochloride: Used in various chemical research applications.
Uniqueness
®-7-Azaspiro[3.5]nonan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3R)-7-azaspiro[3.5]nonan-3-amine |
InChI |
InChI=1S/C8H16N2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6,9H2/t7-/m1/s1 |
InChI Key |
CCIGTPWIGSZLRT-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC2([C@@H]1N)CCNCC2 |
Canonical SMILES |
C1CC2(C1N)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


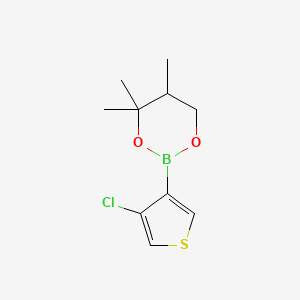
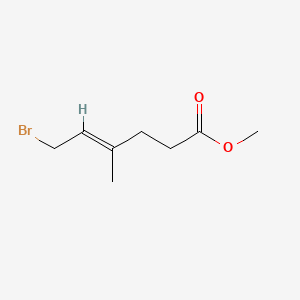
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
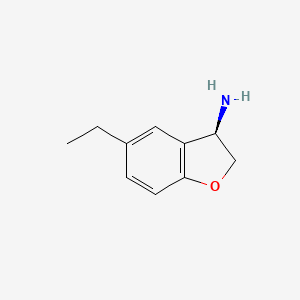
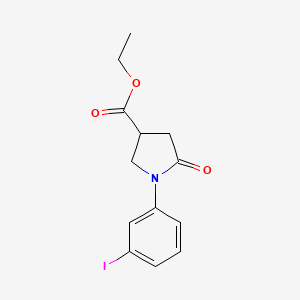
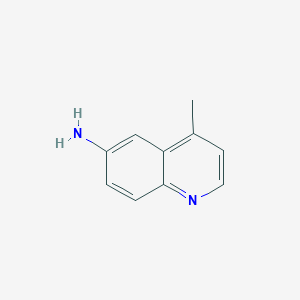
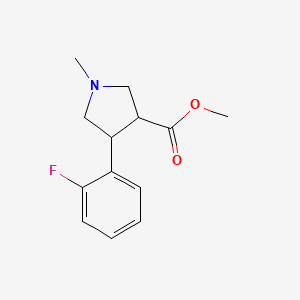
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
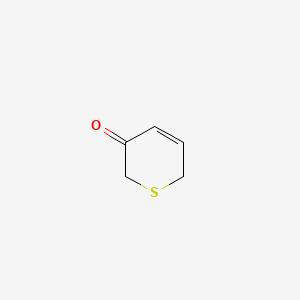
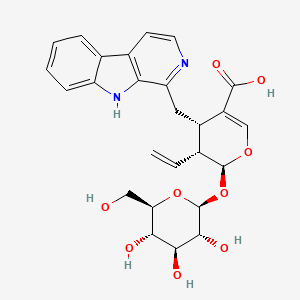
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)
